Fmoc-Ile-OH-15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Une méthode courante pour introduire le groupe Fmoc consiste à faire réagir le chlorure de fluorenylméthyloxycarbonyle (Fmoc-Cl) avec l'acide aminé en présence d'une base comme le bicarbonate de sodium dans une solution aqueuse de dioxane .

Méthodes de production industrielle

La production industrielle de Fmoc-Ile-OH-15N suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle qualité rigoureux pour garantir une pureté isotopique et un rendement élevés. Le composé est généralement produit sous forme solide et stocké à des températures contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Fmoc-Ile-OH-15N subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe Fmoc peut être éliminé dans des conditions basiques, généralement en utilisant de la pipéridine, pour exposer le groupe amino pour des réactions ultérieures.

Réactions de couplage : Le groupe amino exposé peut participer à la formation de liaisons peptidiques avec d'autres acides aminés ou fragments peptidiques.

Réactifs et conditions courants

Déprotection : La pipéridine dans le N,N-diméthylformamide (DMF) est couramment utilisée pour éliminer le groupe Fmoc.

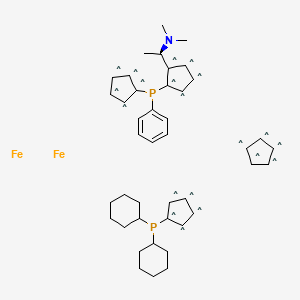

Couplage : Les carbodiimides tels que la dicyclohexylcarbodiimide (DCC) ou les sels d'uronium comme le HATU sont utilisés pour la formation de liaisons peptidiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont des peptides et des dérivés peptidiques, qui sont essentiels dans diverses applications biochimiques et pharmaceutiques.

Applications de la recherche scientifique

Chimie

This compound est largement utilisé dans la synthèse peptidique en phase solide (SPPS) en raison de son marquage isotopique stable, qui aide à l'étude des structures et de la dynamique des peptides .

Biologie

En recherche biologique, ce composé est utilisé pour marquer les peptides et les protéines, ce qui facilite les études sur les interactions protéine-protéine, les mécanismes enzymatiques et les voies métaboliques .

Médecine

En recherche médicale, this compound est utilisé dans le développement de médicaments à base de peptides et d'agents diagnostiques. Son marquage isotopique stable permet un suivi et une quantification précis dans les études pharmacocinétiques .

Industrie

Sur le plan industriel, this compound est utilisé dans la production de peptides marqués destinés à diverses analyses et techniques analytiques, notamment la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN) .

Mécanisme d'action

Le principal mécanisme d'action de this compound implique son rôle de brique élémentaire dans la synthèse peptidique. Le groupe Fmoc protège le groupe amino pendant le processus de synthèse, empêchant les réactions secondaires indésirables. Lors de la déprotection, le groupe amino peut participer à la formation de liaisons peptidiques, permettant l'addition séquentielle d'acides aminés pour former des peptides .

Applications De Recherche Scientifique

Chemistry

Fmoc-Ile-OH-15N is extensively used in solid-phase peptide synthesis (SPPS) due to its stable isotope labeling, which aids in the study of peptide structures and dynamics .

Biology

In biological research, this compound is used to label peptides and proteins, facilitating studies on protein-protein interactions, enzyme mechanisms, and metabolic pathways .

Medicine

In medical research, this compound is used in the development of peptide-based drugs and diagnostic agents. Its stable isotope labeling allows for precise tracking and quantification in pharmacokinetic studies .

Industry

Industrially, this compound is used in the production of labeled peptides for use in various assays and analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Mécanisme D'action

The primary mechanism of action of Fmoc-Ile-OH-15N involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .

Comparaison Avec Des Composés Similaires

Composés similaires

Fmoc-Leu-OH-15N : Un autre acide aminé protégé par Fmoc marqué avec de l'azote-15, utilisé de manière similaire dans la synthèse peptidique.

Fmoc-Gly-OH-15N : Un dérivé de la glycine avec une protection Fmoc et un marquage à l'azote-15, utilisé dans la synthèse peptidique et les études structurales.

Unicité

Fmoc-Ile-OH-15N est unique en raison de son marquage spécifique avec de l'azote-15, ce qui offre des avantages distincts en spectroscopie RMN et en spectrométrie de masse. Ce marquage permet des études détaillées des structures, de la dynamique et des interactions des peptides et des protéines, ce qui en fait un outil précieux dans les applications de recherche et industrielles .

Propriétés

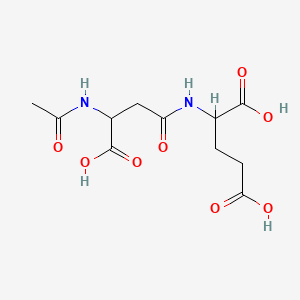

Formule moléculaire |

C21H23NO4 |

|---|---|

Poids moléculaire |

354.4 g/mol |

Nom IUPAC |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylpentanoic acid |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i22+1 |

Clé InChI |

QXVFEIPAZSXRGM-FYOZIULDSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

SMILES canonique |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)